2-Amino-4-(azetidin-1-yl)benzoic acid
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Overview
Description
2-Amino-4-(azetidin-1-yl)benzoic acid: is a chemical compound with the molecular formula C₇H₇NO₂ It consists of a benzene ring substituted with an amino group (NH₂) and an azetidine ring (a four-membered heterocycle containing three carbon atoms and one nitrogen atom)
Chemical Formula: C₇H₇NO₂
IUPAC Name: Benzoic acid, 2-amino-
Structure: !Structure
Preparation Methods
Synthetic Routes::
Ring Closure Reaction:
Amide Formation:
- While there isn’t a specific industrial process dedicated to this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and various catalysts are used in these reactions.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential therapeutic properties due to its structural resemblance to other bioactive compounds.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological targets due to its aromatic and amino functionalities.
Mechanism of Action
- The exact mechanism remains an area of ongoing research. It likely involves interactions with cellular receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds: Other amino-substituted benzoic acids, such as 2-aminobenzoic acid and 4-aminobenzoic acid.
Uniqueness: The azetidine ring imparts distinct properties compared to other benzoic acid derivatives.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-amino-4-(azetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C10H12N2O2/c11-9-6-7(12-4-1-5-12)2-3-8(9)10(13)14/h2-3,6H,1,4-5,11H2,(H,13,14) |
InChI Key |
FOEOLZCXINRIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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